Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Overview
Description
AM1248 is an adamantoylindole derivative with an N-methylpiperidin-2-ylmethyl substitution at the indole 1-position. It reportedly acts as a moderately potent agonist for both the central CB1 and peripheral CB2 cannabinoid receptors (Kis = 11.9 and 4.8 nM, respectively). A related compound, 1-pentyl-3-(1-adamantoyl)indole, along with another synthetic cannabinoid, AM679, was identified as having been sold as a cannabinoid herbal blend known as “smart products” in Hungary in 2011.2
AM-1248 is a drug that acts as a moderately potent agonist for both the cannabinoid receptors CB1 and CB2.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Adamantan-1-yl derivatives, including Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, have been synthesized and evaluated pharmacologically. These compounds exhibit full agonist profiles at CB1 and CB2 receptors, with potential implications in the field of medicinal chemistry and drug design (Banister et al., 2013).
Anti-Inflammatory Properties
Research has also explored the anti-inflammatory activities of adamantane derivatives. Novel tetrahydropyrimidine–adamantane hybrids have demonstrated significant anti-inflammatory properties, indicative of the potential therapeutic applications of these compounds in treating inflammatory conditions (Kalita et al., 2015).
Predictive Analysis for Drug Market
Studies have utilized the emergence patterns of synthetic cannabinoids to predict future trends in the drug market. Adamantan-1-yl derivatives, including adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, have been identified as potential future compounds of interest in this context (Carlsson et al., 2016).
Structural and Molecular Analysis
The molecular structures of various adamantyl derivatives have been studied, revealing detailed insights into their chemical properties and potential for further application in scientific research (Petrović Peroković et al., 2013).
Biomimetic Applications
Adamantan-1-yl derivatives have been researched for their potential as precursors in the synthesis of biomimetic chelating ligands, indicating their versatility in mimicking biological processes (Gaynor et al., 2023).
Controlled Substance Classification
Certain adamantan-1-yl derivatives have been placed in Schedule I of the Controlled Substances Act, highlighting the regulatory aspects and potential for misuse associated with these compounds (Federal Register, 2016).
properties
IUPAC Name |
1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(27)16-28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECAXBHMULNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017326 | |
Record name | 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone | |
CAS RN |
335160-66-2 | |
Record name | 1-[(N-Methyl-2-piperidinyl)methyl]-3-(1-adamantanecarbonyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335160-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AM-1248 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-1248 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EX9HEF4HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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